molecular formula C23H22ClN5 B2687406 5-[4-(2-Chlorophenyl)piperazino]-7-methyl-2-phenylimidazo[1,2-a]pyrimidine CAS No. 439096-71-6

5-[4-(2-Chlorophenyl)piperazino]-7-methyl-2-phenylimidazo[1,2-a]pyrimidine

Cat. No. B2687406
CAS RN: 439096-71-6
M. Wt: 403.91
InChI Key: MXYNGMIPFOZVCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the compound, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

While specific chemical reactions involving “5-[4-(2-Chlorophenyl)piperazino]-7-methyl-2-phenylimidazo[1,2-a]pyrimidine” are not mentioned in the search results, research on the synthesis of piperazines and pyrimidines, which are components of the compound, is available .

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : This compound is used as a starting material or an intermediate in the synthesis of various novel heterocyclic compounds. These compounds have potential applications in pharmacology due to their diverse biological activities (Abu‐Hashem et al., 2020).

  • Antimicrobial Activity : Some derivatives of this compound have been synthesized and tested for antimicrobial activity. They show promising activity against a range of bacteria and fungi, which could be useful in the development of new antibiotics (Bektaş et al., 2007).

  • Synthesis of Pyrimidines : The compound is used in the synthesis of pyrimidine derivatives, which are important in medicinal chemistry. These derivatives have been evaluated for various pharmacological properties, including anti-inflammatory and analgesic effects (Fellahi et al., 1995).

  • Role in Neuroscience Research : Derivatives of this compound have been studied for their potential role in neuroscience. They have been evaluated for their binding affinity to serotonin receptors, which can be important in the treatment of neurological disorders (Intagliata et al., 2015).

  • Cancer Research : Some studies have explored the use of derivatives of this compound in cancer research. These studies focus on the synthesis of new compounds and evaluating their cytotoxicity against various cancer cell lines (El-Masry et al., 2022).

  • Study of Dopamine Receptors : Research has been conducted on derivatives of this compound for their selective binding to dopamine receptors. This is significant for understanding and treating conditions related to dopamine dysfunction, such as Parkinson's disease and schizophrenia (Rowley et al., 1997).

properties

IUPAC Name

5-[4-(2-chlorophenyl)piperazin-1-yl]-7-methyl-2-phenylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5/c1-17-15-22(28-13-11-27(12-14-28)21-10-6-5-9-19(21)24)29-16-20(26-23(29)25-17)18-7-3-2-4-8-18/h2-10,15-16H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYNGMIPFOZVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C(=C1)N3CCN(CC3)C4=CC=CC=C4Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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